Cefotaxime is a third-generation cephalosporin antibiotic that is widely used for its broad-spectrum antibacterial activity. It is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable tool in treating various infections. This compound is known for its ability to penetrate the blood-brain barrier, which allows it to be used in treating central nervous system infections.
Cefotaxime is derived from 7-aminocephalosporanic acid, a core structure in cephalosporin antibiotics. It belongs to the class of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis. Cefotaxime is classified under the third generation of cephalosporins, characterized by enhanced activity against gram-negative bacteria compared to earlier generations.
Cefotaxime can be synthesized through various methods, with one notable approach involving the reaction of cefotaxime acid with sodium-2-ethyl hexanoate in ethanol as a solvent. Optimal conditions for this synthesis include a mole ratio of cefotaxime acid to sodium-2-ethyl hexanoate of 2:3, a reaction time of 10 minutes at room temperature, yielding approximately 97.11% pure cefotaxime sodium .
The synthesis process also emphasizes the use of high-performance liquid chromatography (HPLC) for quality control, ensuring that the final product meets pharmacopoeial standards such as those set by the United States Pharmacopeia and British Pharmacopeia .
The molecular formula of cefotaxime is C16H17N5O7S, with a molecular weight of approximately 453.4 g/mol. Its structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins. The presence of various functional groups contributes to its antibacterial activity and solubility properties.
Cefotaxime acts primarily through its interaction with penicillin-binding proteins (PBPs), inhibiting their function in bacterial cell wall synthesis. This inhibition leads to cell lysis and death of susceptible bacteria. The compound can undergo hydrolysis by beta-lactamases, which can diminish its effectiveness against resistant strains .
In laboratory settings, cefotaxime can also form metal complexes with transition metals such as manganese(II), iron(III), and copper(II), which may alter its antibacterial properties .
Cefotaxime exerts its bactericidal effect by binding to PBPs, specifically PBP Ib and PBP III. This binding inhibits transpeptidation, a crucial step in peptidoglycan synthesis, leading to compromised cell wall integrity and subsequent bacterial autolysis. The compound's ability to penetrate the blood-brain barrier enhances its utility in treating infections like meningitis caused by susceptible organisms .
Cefotaxime is typically administered intravenously or intramuscularly due to its poor oral bioavailability. It has a half-life of about one hour in healthy individuals, but this can be prolonged in patients with renal impairment. The compound is soluble in water and demonstrates stability under acidic conditions but may degrade under alkaline conditions.
Key physical properties include:
Cefotaxime is primarily used in clinical settings for treating infections caused by susceptible bacteria, including:
Additionally, cefotaxime has been explored for off-label uses such as treating endocarditis caused by specific organisms . Its broad-spectrum activity makes it an essential antibiotic in modern medicine.
Cefotaxime (C₁₆H₁₇N₅O₇S₂, molecular weight 455.46 g/mol) features the fundamental β-lactam ring characteristic of all cephalosporins, fused to a six-membered dihydrothiazine ring. This bicyclic system comprises a four-membered β-lactam ring with a carbonyl group at C7 and a carboxylate group at C4, essential for its bioactivity [1] [5]. The β-lactam ring exhibits significant ring strain due to its 90° bond angles, increasing its reactivity compared to larger ring systems. This strain facilitates nucleophilic attack by penicillin-binding proteins (PBPs) and contributes to its bactericidal activity [1] [5].
Structurally, cefotaxime mimics the D-Ala-D-Ala dipeptide terminus of peptidoglycan precursors. The β-lactam ring's carbonyl and adjacent carboxylate groups spatially align with the peptide bond and terminal carboxylate of D-Ala-D-Ala, enabling competitive inhibition of PBPs involved in peptidoglycan cross-linking [1] [5]. Key modifications include:
The molecule's conformational flexibility is defined by specific bond angles and dihedral constraints. As shown in Table 1, the dihedral angle of cefotaxime (30.5°) differs markedly from penicillins (98.7°) and closely resembles carbapenems (29.6°), influencing its binding affinity to PBPs [1] [5].
Table 1: Conformational Parameters of β-Lactam Antibiotics
Compound | Dihedral Angle (°) | Angle 1 (°) | Angle 2 (°) |
---|---|---|---|
D-Ala-D-Ala | 63.0 | 127.1 | 121.1 |
Ampicillin | 98.7 | 130.6 | 111.6 |
Cefotaxime | 30.5 | 135.7 | 120.1 |
Imipenem | 29.6 | 141.2 | 127.5 |
Data derived from molecular modeling studies [5].
Cefotaxime belongs to the third-generation cephalosporins, classified based on three key biochemical and pharmacological criteria:
Extended Gram-Negative Spectrum: Cefotaxime exhibits potent activity against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp.), Haemophilus influenzae, Neisseria spp., and Proteus spp. due to enhanced penetration through Gram-negative outer membranes and affinity for PBPs in these pathogens [2] [8]. Unlike earlier generations, it lacks reliable activity against Pseudomonas aeruginosa (except ceftazidime) and enterococci [4] [8].
β-Lactamase Stability: The syn-configured methoxyimino moiety in its C7 side chain sterically hinders hydrolysis by common plasmid-encoded β-lactamases (e.g., TEM-1, SHV-1). This stability allows efficacy against β-lactamase-producing strains of Neisseria gonorrhoeae and H. influenzae [3] [4]. However, it remains susceptible to extended-spectrum β-lactamases (ESBLs) and carbapenemases [3] [8].
CNS Penetration: Third-generation cephalosporins, including cefotaxime, achieve therapeutic concentrations in cerebrospinal fluid, making them first-line agents for Gram-negative meningitis [2] [4].
Table 2: Classification Criteria for Cephalosporin Generations
Generation | Key Structural Features | Spectrum of Activity | β-Lactamase Stability |
---|---|---|---|
First | Simple C7 substitutions (e.g., phenyl) | Gram-positive cocci, limited Gram-negative | Low (hydrolyzed by TEM-1/SHV-1) |
Second | C7 alkoxyimino groups | Enhanced H. influenzae, some anaerobes | Moderate (stable to TEM-1) |
Third | Aminothiazolyl methoxyimino C7 chain | Broad Gram-negative, CNS penetration | High (stable to common β-lactamases) |
Fourth/Fifth | Zwitterionic structures | Includes P. aeruginosa (4th) and MRSA (5th) | Very high |
Comparative data synthesized from cephalosporin classifications [2] [8] [9].
Cefotaxime's antibacterial activity is critically dependent on its stereochemistry:
Functional group modifications directly correlate with activity:
Table 3: Functional Group Contributions to Cefotaxime Activity
Functional Group | Location | Role in Bioactivity |
---|---|---|
β-Lactam carbonyl | C7 | Electrophilic target for nucleophilic serine in PBPs |
Carboxylate | C4 | Ionic binding to PBP active site; mimics D-Ala-D-Ala terminus |
(Z)-Methoxyimino | C7 side chain | Steric shield against β-lactamases |
Aminothiazole | C7 side chain | Enhanced Gram-negative penetration; hydrogen bonding |
Acetoxymethyl | C3 | Prodrug moiety; enzymatic hydrolysis to active metabolite |
Structural contributions based on mechanistic studies [1] [4] [7].
The stereochemical integrity of cefotaxime is maintained via synthetic control during industrial production, ensuring the (Z)-isomer predominates (>99%). Racemization or isomerization during storage reduces potency, necessitating strict stability monitoring [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0